Cas no 5815-73-6 (b-1-Piperidinyl-benzeneethanamine)

b-1-Piperidinyl-benzeneethanamine 化学的及び物理的性質
名前と識別子
-
- 2-Phenyl-2-(piperidin-1-yl)ethanamine
- 2-Phenyl-2-(piperidin-1-yl)ethamine
- 2-Phenyl-2-piperidin-1-yl-ethylamine
- (2-phenyl-2-piperidin-1-ylethyl)amine(SALTDATA: 2HCl)
- 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine
- 2-Phenyl-2-piperidino-aethylamin
- 2-phenyl-2-piperidylethylamine
- ANW-70684
- CTK7E2863
- SBB073024
- SureCN3637068
- MFCD08361865
- AKOS000148478
- b-1-Piperidinyl-benzeneethanamine
- 2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE
- SCHEMBL3637068
- 5815-73-6
- F79566
- DB-127847
- DTXSID90498679
- AKOS016042069
- (2-phenyl-2-piperidin-1-ylethyl)amine
- NS-02158
- 2-Phenyl-2-(1-piperidinyl)ethanamine
- SB43565
-
- MDL: MFCD08361865
- インチ: InChI=1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2
- InChIKey: BZSQHIHHSWIKKO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(CN)N2CCCCC2
計算された属性
- せいみつぶんしりょう: 204.162648646g/mol
- どういたいしつりょう: 204.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: N/A℃
- ふってん: 304.5±22.0 °C at 760 mmHg
- フラッシュポイント: 35.2±19.0 °C
b-1-Piperidinyl-benzeneethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
b-1-Piperidinyl-benzeneethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM123072-1g |
2-phenyl-2-(piperidin-1-yl)ethan-1-amine |
5815-73-6 | 95% | 1g |
$365 | 2023-02-18 | |
TRC | P994235-50mg |
b-1-Piperidinyl-benzeneethanamine |
5815-73-6 | 50mg |
$ 95.00 | 2022-06-03 | ||
Alichem | A129007050-1g |
2-Phenyl-2-(piperidin-1-yl)ethanamine |
5815-73-6 | 95% | 1g |
$256.20 | 2023-09-01 | |
Aaron | AR00EEXQ-500mg |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 97% | 500mg |
$273.00 | 2025-01-24 | |
abcr | AB496894-250mg |
2-Phenyl-2-(piperidin-1-yl)ethanamine; . |
5815-73-6 | 250mg |
€513.10 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536567-1g |
2-Phenyl-2-(piperidin-1-yl)ethan-1-amine |
5815-73-6 | 98% | 1g |
¥2970.00 | 2024-05-08 | |
Aaron | AR00EEXQ-1g |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 97% | 1g |
$414.00 | 2025-01-24 | |
Crysdot LLC | CD11100339-1g |
2-Phenyl-2-(piperidin-1-yl)ethanamine |
5815-73-6 | 95+% | 1g |
$299 | 2024-07-18 | |
eNovation Chemicals LLC | Y1254228-1g |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 95% | 1g |
$465 | 2025-02-19 | |
eNovation Chemicals LLC | Y1254228-500mg |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 95% | 500mg |
$310 | 2025-02-26 |
b-1-Piperidinyl-benzeneethanamine 関連文献
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
7. Book reviews
-
9. Book reviews
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
b-1-Piperidinyl-benzeneethanamineに関する追加情報
Research Brief on 5815-73-6 and b-1-Piperidinyl-benzeneethanamine: Recent Advances and Applications
The chemical compound with CAS number 5815-73-6, also known as b-1-Piperidinyl-benzeneethanamine, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging therapeutic uses. The compound's unique structure, featuring a piperidinyl moiety attached to a phenethylamine backbone, makes it a promising candidate for further investigation in the context of central nervous system (CNS) disorders and other medical conditions.
Recent studies have explored various synthetic routes for 5815-73-6, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel, high-efficiency synthesis method using palladium-catalyzed cross-coupling reactions, achieving an impressive 85% yield. This advancement represents a significant improvement over previous methods and could facilitate larger-scale production for research and potential clinical applications. The study also characterized the compound's physical and chemical properties in detail, including its solubility profile and stability under various conditions.
Pharmacological investigations of b-1-Piperidinyl-benzeneethanamine have revealed interesting interactions with several neurotransmitter systems. Research published in Neuropharmacology (2024) demonstrated the compound's selective affinity for serotonin receptors, particularly the 5-HT2A subtype, with a Ki value of 12.3 nM. This finding suggests potential applications in mood disorders, though researchers caution that further studies are needed to fully understand its receptor binding profile and functional consequences. Parallel studies have also examined its effects on dopamine and norepinephrine transporters, showing moderate inhibitory activity that warrants additional exploration.
The therapeutic potential of 5815-73-6 has been investigated in several preclinical models. A recent study in Psychopharmacology (2024) evaluated its effects in rodent models of depression and anxiety, reporting significant antidepressant-like activity at doses of 5-10 mg/kg without observable sedative effects. Interestingly, the compound showed a faster onset of action compared to traditional SSRIs in the forced swim test, potentially indicating a novel mechanism of action. These promising results have led to increased interest from pharmaceutical companies, with two major firms reportedly initiating early-stage development programs based on this chemical scaffold.
Safety and toxicology studies have progressed alongside efficacy research. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) examined acute and subchronic toxicity in multiple species. The compound demonstrated a favorable safety profile at therapeutic doses, with no significant organ toxicity observed in 28-day studies. However, researchers noted dose-dependent cardiovascular effects at higher concentrations, highlighting the importance of careful dose optimization in future clinical development.
From a chemical biology perspective, recent work has focused on understanding the structure-activity relationships (SAR) of b-1-Piperidinyl-benzeneethanamine derivatives. A 2024 study in Bioorganic & Medicinal Chemistry systematically modified various positions on the molecule, identifying key structural features responsible for its biological activity. These insights are guiding the design of second-generation compounds with improved potency and selectivity. Computational modeling studies have complemented these efforts, providing detailed predictions of binding modes and interactions with target receptors.
The pharmaceutical industry's interest in 5815-73-6 continues to grow, as evidenced by recent patent activity. An analysis of intellectual property filings reveals a significant increase in applications related to this chemical scaffold, particularly in the areas of CNS disorders and pain management. Several companies appear to be exploring prodrug approaches to enhance bioavailability, while others are investigating combination therapies with existing medications. This competitive landscape suggests that b-1-Piperidinyl-benzeneethanamine and its analogs may soon enter clinical trials for specific indications.
In conclusion, the body of research on 5815-73-6 (b-1-Piperidinyl-benzeneethanamine) has expanded considerably in recent years, revealing its potential as a versatile scaffold for drug development. While significant progress has been made in understanding its pharmacology and therapeutic potential, important questions remain regarding its precise mechanism of action and optimal clinical applications. Future research directions likely will include more detailed receptor profiling, human safety studies, and exploration of additional therapeutic indications beyond CNS disorders. The compound's development trajectory serves as an interesting case study in modern medicinal chemistry approaches to CNS drug discovery.
5815-73-6 (b-1-Piperidinyl-benzeneethanamine) 関連製品
- 31466-46-3(2-Phenyl-2-(1-pyrrolidinyl)ethanamine)
- 2138036-11-8(4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)
- 851581-65-2((2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one)
- 156478-22-7(2-(tert-butyldisulfanyl)acetic acid)
- 307513-67-3(2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide)
- 2106530-68-9(1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopentan-1-amine)
- 896272-83-6(2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide)
- 2416230-84-5(7-Azaspiro[2.5]oct-1-ene;hydrochloride)
- 2229202-20-2(1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine)
- 953039-39-9(2-chloro-8-(propan-2-yloxy)quinazoline)
